

The Discovery and First Synthesis of Perchloromethyl Mercaptan: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Perchloromethyl mercaptan*

Cat. No.: B149231

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perchloromethyl mercaptan (CCl_3SCl), systematically named trichloromethanesulfenyl chloride, is a pivotal organosulfur compound with a history stretching back to the 19th century. Despite its common name suggesting a mercaptan, it is technically a sulfenyl chloride. This reactive chemical intermediate has found significant application in the synthesis of a variety of commercial products, including fungicides (such as captan and folpet), dyes, and as a reagent in organic chemistry. Its discovery and initial synthesis laid the groundwork for a class of compounds that continue to be of interest in agrochemicals and materials science. This technical guide provides an in-depth look at the seminal work that first brought **perchloromethyl mercaptan** to light, detailing the original experimental protocol and the fundamental chemistry of its formation.

Discovery and First Synthesis by Bernhard Rathke (1873)

The first documented synthesis of **perchloromethyl mercaptan** is credited to the German chemist Bernhard Rathke in 1873.^{[1][2][3][4]} His work, published in the journal *Annalen der Chemie*, described the reaction of carbon disulfide (CS_2) with chlorine (Cl_2) in the presence of a catalytic amount of iodine (I_2).^{[1][3][4][5]} This method, remarkable for its time, remains the foundational approach for the industrial production of this compound today.

The overall chemical transformation described by Rathke involves a complex chlorination process. The primary reaction pathway leads to the formation of **perchloromethyl mercaptan** and sulfur dichloride (SCl_2). However, side reactions also occur, yielding sulfur monochloride (S_2Cl_2) and carbon tetrachloride (CCl_4) as significant byproducts.^{[1][4][6]} The separation of **perchloromethyl mercaptan** from these byproducts, particularly the sulfur chlorides, presented a significant challenge in early preparations.^{[6][7]}

The fundamental reactions in Rathke's synthesis are as follows:

- Main Reaction: $\text{CS}_2 + 3\text{Cl}_2 \rightarrow \text{CCl}_3\text{SCl} + \text{SCl}_2$
- Side Reaction 1: $2\text{CS}_2 + 5\text{Cl}_2 \rightarrow 2\text{CCl}_3\text{SCl} + \text{S}_2\text{Cl}_2$ ^{[1][4]}
- Side Reaction 2: $\text{CS}_2 + 3\text{Cl}_2 \rightarrow \text{CCl}_4 + \text{S}_2\text{Cl}_2$ ^{[1][4]}

Quantitative Data Summary

The following table summarizes the key quantitative parameters from early descriptions of the synthesis of **perchloromethyl mercaptan**. It is important to note that detailed yield and purity data from Rathke's original 1873 publication are not readily available in modern databases. The data presented here are compiled from various sources that describe the Rathke method and its early modifications.

Parameter	Value	Source
Reactants		
Carbon Disulfide (CS ₂)	75 g	PrepChem.com[8]
Chlorine (Cl ₂)	Gas stream for several hours	PrepChem.com[8]
Catalyst		
Iodine (I ₂)	0.3 g (0.4% by weight of CS ₂)	PrepChem.com[8]
Iodine (I ₂)	0.1% to 1.0% by weight	U.S. Patent 3,673,246[2]
Reaction Conditions		
Temperature	Cooled with ice-water	PrepChem.com[8]
Temperature	Below 30°C - 40°C	U.S. Patent 3,673,246[2] , U.S. Patent 4,092,357
Product Properties		
Boiling Point	147-149 °C	Wikipedia[6] , PrepChem.com[8]
Density	~1.7 g/cm ³	Wikipedia[6]

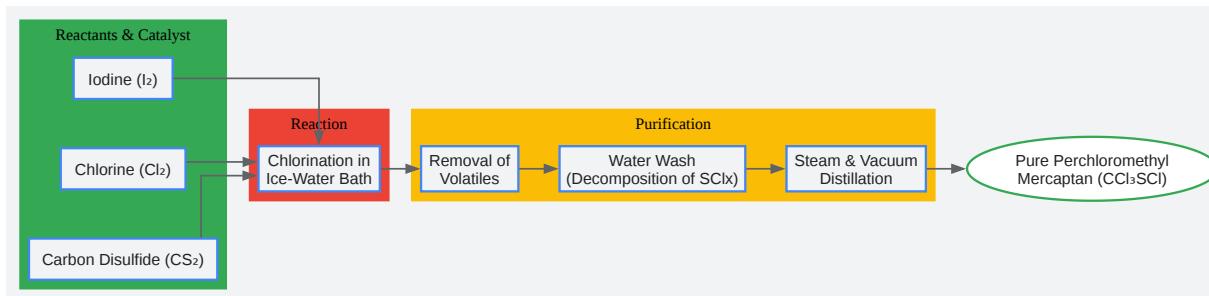
Experimental Protocols

The following is a detailed experimental protocol for the first synthesis of **perchloromethyl mercaptan**, reconstructed from descriptions of the Rathke method.

Materials and Equipment:

- Round-bottom flask
- Reflux condenser
- Gas inlet tube
- Ice-water bath

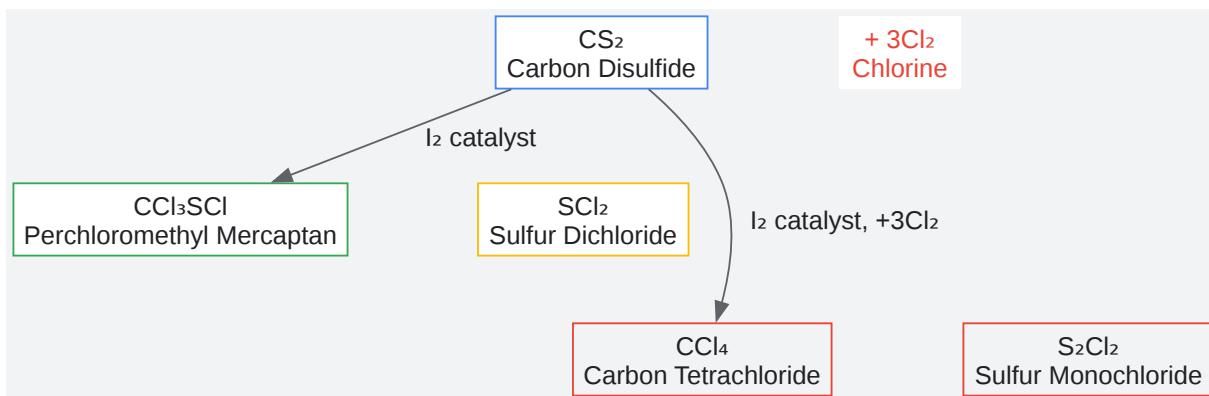
- Distillation apparatus (for steam and vacuum distillation)
- Separatory funnel
- Drying agent (e.g., calcium chloride)
- Carbon disulfide (CS_2)
- Chlorine gas (Cl_2)
- Iodine (I_2)


Procedure:

- Reaction Setup: A round-bottom flask is fitted with a reflux condenser and a gas inlet tube that extends below the surface of the reaction mixture. The flask is placed in an ice-water bath to maintain a low reaction temperature.
- Charging the Reactor: 75 g of carbon disulfide and 0.3 g of iodine are added to the round-bottom flask.^[8]
- Chlorination: A steady stream of dry chlorine gas is bubbled through the carbon disulfide-iodine mixture. The reaction is exothermic, and the ice-water bath is used to keep the temperature below 30-40°C.^[2] The chlorination is continued for several hours. The reaction is monitored by the increase in the volume and weight of the reaction mixture. The process is stopped when the weight of the mixture has approximately doubled to 150-160 g.^[8]
- Initial Workup: The reaction mixture is allowed to stand overnight.^[8] Excess dissolved chlorine and volatile byproducts are then removed by gentle warming.
- Purification:
 - Decomposition of Sulfur Chlorides: An equal volume of water is added to the crude product, and the mixture is shaken vigorously. This step helps to hydrolyze and remove the sulfur chloride byproducts.^[8]
 - Steam Distillation: The **perchloromethyl mercaptan** is then purified by steam distillation.^{[2][7][8]}

- Vacuum Distillation: Further purification can be achieved by distillation under reduced pressure.[8]
- Drying: The purified product is dried over a suitable drying agent like calcium chloride.

Visualizations


Logical Workflow for the First Synthesis of Perchloromethyl Mercaptan

[Click to download full resolution via product page](#)

Caption: Workflow of Rathke's 1873 synthesis of **perchloromethyl mercaptan**.

Reaction Pathway of Perchloromethyl Mercaptan Synthesis

[Click to download full resolution via product page](#)

Caption: Primary reaction and byproducts in the synthesis of **perchloromethyl mercaptan**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CA1106352A - Production of perchloromethyl mercaptan - Google Patents [patents.google.com]
- 2. US3673246A - Process for the production of trichloromethane-sulfenyl chloride - Google Patents [patents.google.com]
- 3. US3014071A - Manufacture of perchloromethyl mercaptan - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trichloromethane sulfenyl chloride - Wikipedia [en.wikipedia.org]
- 7. US2647143A - Manufacture of perchloromethyl mercaptan - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [The Discovery and First Synthesis of Perchloromethyl Mercaptan: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b149231#discovery-and-first-synthesis-of-perchloromethyl-mercaptan>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com